molecular formula C16H18BrNO2S B2608418 Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- CAS No. 500588-73-8

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl-

Cat. No.: B2608418
CAS No.: 500588-73-8
M. Wt: 368.29
InChI Key: AZAPBUVZNOWMDK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The presence of the 4-bromo, N-butyl, and N-phenyl groups in its structure makes it a unique derivative with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-butylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of sulfinamides.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The bromine and phenyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-butyl-
  • Benzenesulfonamide, N-phenyl-
  • Benzenesulfonamide, 4-bromo-

Uniqueness

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- is unique due to the combination of the 4-bromo, N-butyl, and N-phenyl groups in its structure. This combination imparts specific chemical and biological properties that distinguish it from other benzenesulfonamide derivatives. The presence of the bromine atom allows for further functionalization through substitution reactions, while the N-butyl and N-phenyl groups enhance its lipophilicity and potential biological activity.

Properties

IUPAC Name

4-bromo-N-butyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-2-3-13-18(15-7-5-4-6-8-15)21(19,20)16-11-9-14(17)10-12-16/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPBUVZNOWMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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